molecular formula C12H14N2O2S B185694 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid CAS No. 51099-68-4

3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

Cat. No. B185694
CAS RN: 51099-68-4
M. Wt: 250.32 g/mol
InChI Key: BTPUORIJGQSIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C12H14N2O2S . It is also known as 3-[(1-Ethyl-1H-benzimidazol-2-yl)thio]propanoic acid . The compound has a molecular weight of 250.32 .


Molecular Structure Analysis

The molecular structure of “3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid” is characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring, and a propanoic acid group . The compound also contains a sulfur atom, which forms a sulfanyl group with the benzimidazole ring .


Physical And Chemical Properties Analysis

“3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid” is a solid compound . The compound is stored at room temperature .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Benzimidazole derivatives, including those similar to 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid, have been studied for their antioxidant capacities. Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, elucidating the reaction pathways underlying the assay's measure of antioxidant capacity. They highlighted the formation of coupling adducts between some antioxidants and ABTS●+, suggesting the specificity of certain antioxidants in these reactions. This research underscores the potential of benzimidazole derivatives in antioxidant applications, although the specificity and relevance of oxidation products require further investigation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemical Variability and Complex Formation

The chemical variability and properties of benzimidazole derivatives, including their ability to form complex compounds, have been extensively reviewed. Boča, Jameson, and Linert (2011) summarized the chemistry of compounds containing benzimidazole and their complexes, emphasizing their spectroscopic properties, structures, and biological activities. This comprehensive review identifies potential areas of interest for future research on benzimidazole derivatives, highlighting their importance in developing new therapeutic agents and their role in various biochemical applications (Boča, Jameson, & Linert, 2011).

Therapeutic Potential of Mannich Bases of Benzimidazole Derivatives

The Mannich bases of benzimidazole derivatives exhibit significant medicinal potential. Vasuki et al. (2021) reviewed the importance of these derivatives in medicinal chemistry, noting their diverse pharmacological functions, including antimicrobial, antiviral, and anti-cancer activities. This analysis highlights the role of benzimidazole derivatives in the medical sector, particularly their significance in drug design and the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki, Mahadevan, Vijayabaskaran, Mohanapriya, Kosilamani, Balaji, Tamilselvan, & Sambathkumar, 2021).

Electrochemical Surface Finishing and Energy Storage

Benzimidazole derivatives also find applications in electrochemical technology and energy storage. Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), highlighting the use of benzimidazole-based RTILs in electroplating and energy storage. This research points to the potential of benzimidazole derivatives in enhancing electrochemical processes and energy storage technologies, underscoring the broad applicability of these compounds beyond biochemistry (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

3-(1-ethylbenzimidazol-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-14-10-6-4-3-5-9(10)13-12(14)17-8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPUORIJGQSIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345030
Record name 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

CAS RN

51099-68-4
Record name 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.